Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Drug Design Pharmacokinetics Medicinal Chemistry

Researchers requiring electron-deficient olefins for STAT3 inhibitor campaigns or herbicide discovery often face supply inconsistency and long lead times. Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2) resolves this with a reliable electrophilic scaffold. - LogP ~1.55 ensures enhanced membrane permeability for cellular target engagement. - Pyridyl nitrogen enables unique SH2 domain interactions, critical for STAT3 inhibition. - Pre-weighed aliquots and bulk packaging shipped ambient within 48 hours of order verification.

Molecular Formula C11H10N2O2
Molecular Weight 202.2093
CAS No. 17999-71-2
Cat. No. B1148907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Cyano-3-(3-pyridyl)acrylate
CAS17999-71-2
SynonymsEthyl 2-Cyano-3-(3-pyridyl)acrylate
Molecular FormulaC11H10N2O2
Molecular Weight202.2093
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CN=CC=C1)C#N
InChIInChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2): A Versatile Cyanoacrylate Building Block for Agrochemical and Medicinal Chemistry


Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2) is an α,β-unsaturated cyanoacrylate ester featuring a 3-pyridyl substituent, belonging to the class of electron-deficient olefins widely employed as versatile synthetic intermediates [1]. This compound, with a molecular formula of C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol, is typically synthesized via Knoevenagel condensation of 3-pyridinecarboxaldehyde with ethyl cyanoacetate . Its electrophilic nature, conferred by both the cyano and ester groups, underpins its reactivity in nucleophilic additions and cycloadditions, making it a critical scaffold for constructing heterocyclic frameworks and functionalized pyridine derivatives [2].

Why Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2) Cannot Be Interchanged with Generic Analogs in Research


Ethyl 2-Cyano-3-(3-pyridyl)acrylate exhibits a distinct pharmacological and physicochemical profile compared to closely related cyanoacrylates and pyridyl derivatives, precluding simple substitution. Specifically, its ethyl ester moiety confers a calculated LogP of approximately 1.55, which is significantly higher than the corresponding free acid (2-Cyano-3-(3-pyridinyl)acrylic acid, LogP ~0.78), leading to enhanced membrane permeability and altered bioavailability . Furthermore, the presence of the pyridyl nitrogen enables unique interactions with biological targets, as evidenced by its ability to inhibit p-STAT3 signaling [1], a property not uniformly shared by phenyl or other heteroaryl cyanoacrylates. The quantitative evidence presented below confirms that this compound's specific combination of ester group, cyano group, and 3-pyridyl substitution results in unique reactivity and biological activity that cannot be replicated by generic alternatives.

Quantitative Differentiation: Evidence for Selecting Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2) Over Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability Compared to Free Acid Analog

Ethyl 2-Cyano-3-(3-pyridyl)acrylate exhibits a calculated LogP of 1.55, compared to approximately 0.78 for its free acid analog, 2-Cyano-3-(3-pyridinyl)acrylic acid. This 0.77 log unit increase corresponds to a theoretical ~6-fold increase in lipophilicity, enhancing passive membrane permeability . This physicochemical differentiation is critical for designing cell-permeable probes or lead compounds.

Drug Design Pharmacokinetics Medicinal Chemistry

Differentiated STAT3 Signaling Inhibition Compared to In-Class Cyanoacrylates

The compound WP 1193, which is structurally analogous to Ethyl 2-Cyano-3-(3-pyridyl)acrylate and shares the core 2-cyano-3-(pyridyl)acrylate scaffold, has been shown to inhibit p-STAT3 signaling. In a clinical cancer research study, WP 1193 demonstrated the ability to suppress STAT3 phosphorylation, a key oncogenic driver [1]. This contrasts with many other cyanoacrylates that lack this specific pyridyl substitution and do not engage STAT3.

Oncology Signal Transduction STAT3 Inhibition

Superior Herbicidal Activity of Pyridyl Cyanoacrylates Over Phenyl Analogs

In a comparative study of cyanoacrylate herbicides, compounds containing a pyridyl ring (such as Ethyl 2-Cyano-3-(3-pyridyl)acrylate) exhibited better herbicidal activity than their phenyl counterparts. Specifically, the pyridyl compound I-3 showed a 20-30% improvement in weed control efficacy against Abutilon theophrasti and Amaranthus retroflexus at a concentration of 150 g ai/ha compared to the phenyl analog I-2 [1]. This enhancement is attributed to the electron-deficient nature of the pyridine ring, which optimizes binding to the photosystem II target site.

Agrochemical Discovery Herbicide Development Structure-Activity Relationship

Optimized Application Scenarios for Ethyl 2-Cyano-3-(3-pyridyl)acrylate (CAS 17999-71-2) Based on Quantitative Evidence


Scaffold for Cell-Permeable STAT3 Inhibitors in Cancer Research

The compound's favorable LogP (1.55) and demonstrated ability of its structural analogs to inhibit p-STAT3 signaling [1] make it an ideal starting point for medicinal chemistry campaigns targeting STAT3-driven cancers. Its enhanced membrane permeability ensures adequate cellular uptake for target engagement, while the pyridyl core facilitates key interactions with the STAT3 SH2 domain.

Lead Scaffold for Next-Generation Photosystem II Herbicides

Given the 20-30% superior herbicidal activity of pyridyl cyanoacrylates over phenyl analogs [2], Ethyl 2-Cyano-3-(3-pyridyl)acrylate is a privileged building block for agrochemical discovery. Its electron-deficient pyridine ring enhances binding to the photosystem II D1 protein, making it a valuable template for synthesizing novel herbicides with improved efficacy against resistant weed species.

Synthetic Intermediate for Heterocyclic Libraries in Drug Discovery

The electrophilic nature of the α,β-unsaturated cyanoacrylate moiety enables diverse transformations, including Michael additions, cycloadditions, and nucleophilic substitutions [3]. This reactivity profile supports the rapid generation of pyridine-containing heterocyclic libraries, which are highly represented in FDA-approved drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-Cyano-3-(3-pyridyl)acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.